molecular formula C21H32O2 B12303877 Kaur-16-en-18-oic acid, methyl ester, (4alpha)- CAS No. 41473-15-8

Kaur-16-en-18-oic acid, methyl ester, (4alpha)-

Cat. No.: B12303877
CAS No.: 41473-15-8
M. Wt: 316.5 g/mol
InChI Key: DWTRNJFPDXIFSY-FNKUJANRSA-N
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Description

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is a chemical compound with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . It is a methyl ester derivative of kaurenoic acid, a naturally occurring diterpenoid found in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- typically involves the esterification of kaurenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester . The reaction can be represented as follows:

Kaurenoic acid+MethanolAcid catalystKaur-16-en-18-oic acid, methyl ester, (4alpha)-+Water\text{Kaurenoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{Kaur-16-en-18-oic acid, methyl ester, (4alpha)-} + \text{Water} Kaurenoic acid+MethanolAcid catalyst​Kaur-16-en-18-oic acid, methyl ester, (4alpha)-+Water

Industrial Production Methods

In industrial settings, the production of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Kaur-16-en-18-oic acid, methyl ester, (4beta)-
  • ent-Kaurenoic acid, methyl ester
  • Kaurenic acid, Me-TMS

Uniqueness

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to its counterparts, making it a valuable compound for targeted research and applications .

Properties

CAS No.

41473-15-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H32O2/c1-14-12-21-11-8-16-19(2,17(21)7-6-15(14)13-21)9-5-10-20(16,3)18(22)23-4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19+,20+,21+/m0/s1

InChI Key

DWTRNJFPDXIFSY-FNKUJANRSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)OC

Origin of Product

United States

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